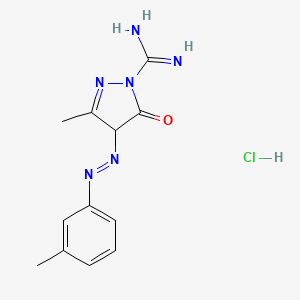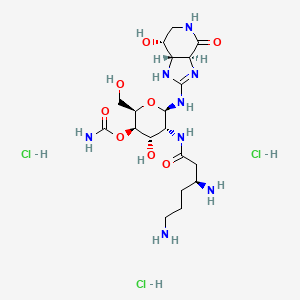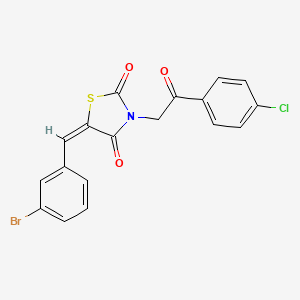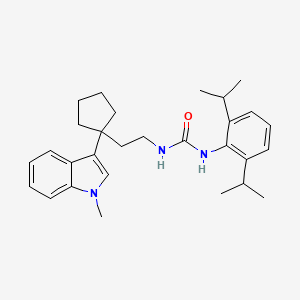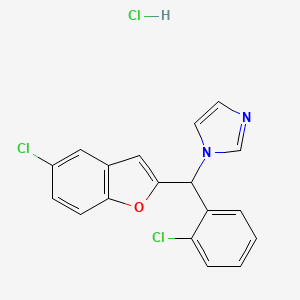
Becliconazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Becliconazole hydrochloride is a small molecule drug that acts as a fungal CYP51A1 inhibitor. It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. This compound is primarily used in the treatment of infectious diseases, particularly skin and musculoskeletal diseases . Its molecular formula is C18H12Cl2N2O, and it has shown significant antifungal activity .
Chemical Reactions Analysis
Becliconazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehalogenated compounds.
Scientific Research Applications
Becliconazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antifungal agents and their mechanisms of action.
Biology: It is employed in the investigation of fungal infections and the development of new antifungal therapies.
Medicine: It is used in the treatment of mycoses and other skin diseases caused by fungal infections.
Industry: It is utilized in the formulation of antifungal creams and ointments for topical application.
Mechanism of Action
Becliconazole hydrochloride exerts its effects by inhibiting the fungal enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets and pathways involved include the inhibition of ergosterol synthesis and the disruption of membrane function.
Comparison with Similar Compounds
Becliconazole hydrochloride is similar to other antifungal agents such as econazole, clotrimazole, and bifonazole. it has shown superior antifungal activity in certain experimental conditions . The unique aspect of this compound is its specific inhibition of the fungal enzyme CYP51A1, which distinguishes it from other antifungal agents that may target different enzymes or pathways.
Similar Compounds
- Econazole
- Clotrimazole
- Bifonazole
Properties
CAS No. |
111790-33-1 |
|---|---|
Molecular Formula |
C18H13Cl3N2O |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H12Cl2N2O.ClH/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20;/h1-11,18H;1H |
InChI Key |
KMZJOBCVGQULHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



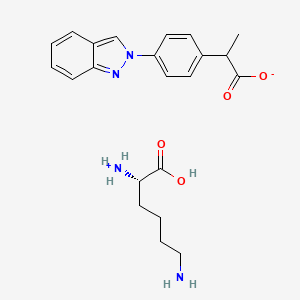
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
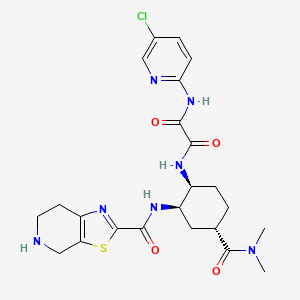

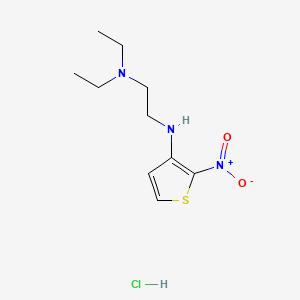
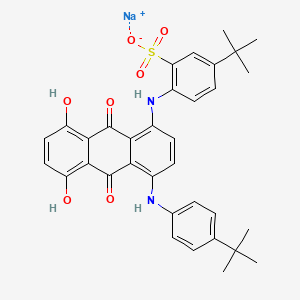
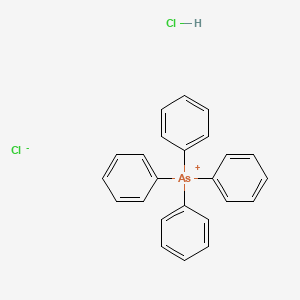
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
